Antifungal Potency of Benzylic 1,2,3-Triazole-4-Carboxamides Against Rhizopus oryzae: Class-Level Scaffold Validation
In a library of benzylic 1,2,3-triazole-4-carboxamides (compounds 3a–m), two analogs (3d and 3e) demonstrated fungicidal activity against Rhizopus oryzae superior to the reference drug itraconazole [1]. Although the test set did not include the target compound (CAS 950230-04-3), the benzylic carboxamide core shared with the target compound is the scaffold from which these potent antifungal agents derive. This establishes the class as a validated starting point for antifungal development, with the 4-chlorobenzyl substitution representing a distinct, untested position within the structure–activity landscape.
| Evidence Dimension | Antifungal activity against R. oryzae (in vitro) |
|---|---|
| Target Compound Data | Not directly tested in published study |
| Comparator Or Baseline | Compounds 3d and 3e (benzylic 1,2,3-triazole-4-carboxamides) – superior to itraconazole reference |
| Quantified Difference | Quantitative MIC improvement over itraconazole (exact fold-change not abstracted in available data) |
| Conditions | In vitro assay against four filamentous fungi (A. fumigatus, T. cutaneum, R. oryzae, M. hiemalis) and four Candida spp. |
Why This Matters
Procurement of the target compound enables exploration of the 4-chlorobenzyl space within a proven antifungal scaffold, where close analogs already outperform a clinical reference drug.
- [1] Garcia-Monroy, R. et al. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. J. Mex. Chem. Soc. 2021, 65 (2), 202–213. View Source
